REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.[Li]CCCC.CCCCCC.[Cl:22][C:23]1[CH:24]=[N:25][CH:26]=[CH:27][C:28]=1[Cl:29].[N:30]([Si](C)(C)C)=[C:31]=[O:32].C(O)(=O)C>C(OCC)C.O>[Cl:22][C:23]1[C:24]([C:31]([NH2:30])=[O:32])=[N:25][CH:26]=[CH:27][C:28]=1[Cl:29]
|
Name
|
|
Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=CC1Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N(=C=O)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)[Si](C)(C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° C. for 0.5 h and at −78° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the white solid that formed
|
Type
|
FILTRATION
|
Details
|
was collected through filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
The solid that was collected previously
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in the combined organic layers
|
Type
|
WASH
|
Details
|
the resulting solution was washed with brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
The remaining solid was collected through filtration
|
Type
|
WASH
|
Details
|
washed with minimum amount of diethyl ether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1Cl)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |